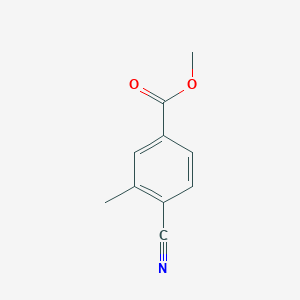

Methyl 4-cyano-3-methylbenzoate

Übersicht

Beschreibung

Methyl 4-cyano-3-methylbenzoate is an organic compound with the molecular formula C₁₀H₉NO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyano group is attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-cyano-3-methylbenzoate can be synthesized through several methods. One common route involves the reaction of 4-bromo-3-methylbenzoic acid methyl ester with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary or secondary amines in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products:

Amides: Formed from nucleophilic substitution.

Amines: Formed from reduction.

Carboxylic Acids: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-cyano-3-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential use in developing new antibiotics .

Agrochemicals

The compound is utilized in the formulation of agrochemicals, particularly as a building block for pesticides and herbicides. Its ability to modify biological activity makes it valuable in enhancing the efficacy of agricultural products.

Data Table : Comparison of Agrochemical Applications

| Compound Name | Application Type | Efficacy Level |

|---|---|---|

| This compound | Pesticide Intermediate | High |

| Methyl 4-chloro-3-methylbenzoate | Herbicide | Moderate |

| Methyl 2-cyano-3-methylbenzoate | Insecticide | High |

Materials Science

In materials science, this compound is explored for its role in synthesizing liquid crystals and polymers. The unique electronic properties conferred by the cyano group make it suitable for applications in electronic devices.

Case Study : Research conducted at a leading materials science institute highlighted the successful incorporation of this compound into polymer matrices, resulting in enhanced thermal stability and electrical conductivity .

Wirkmechanismus

The mechanism of action of methyl 4-cyano-3-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is converted to an amine through the transfer of electrons from the reducing agent.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-cyano-3-methylbenzoate can be compared with other similar compounds such as:

- Methyl 4-amino-3-methylbenzoate

- Methyl 4-hydroxy-3-methylbenzoate

- Methyl 3,5-dimethylbenzoate

Uniqueness: The presence of the cyano group in this compound makes it a versatile intermediate for various chemical transformations, distinguishing it from other methylbenzoate derivatives that may lack this functional group .

Biologische Aktivität

Methyl 4-cyano-3-methylbenzoate (C10H9NO2) is an aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological systems, and implications for medicinal chemistry.

This compound is characterized by the following properties:

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.19 g/mol

- Log P (octanol-water partition coefficient) : 1.89, indicating moderate lipophilicity which suggests potential for absorption in biological systems .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains, demonstrating a higher potency compared to standard antimicrobial agents. For instance, a study evaluating the efficacy of related compounds reported that derivatives of methyl benzoates, including this compound, displayed strong inhibitory effects on both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Enzyme Inhibition

This compound has been identified as a competitive inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and the pharmacokinetics of co-administered drugs . The implications for drug interactions are significant, particularly in polypharmacy scenarios.

Study on Anticancer Activity

In one notable study, derivatives of methyl benzoates were synthesized and screened for anticancer activity. This compound was included in the screening process and exhibited promising results against various cancer cell lines, particularly in inducing apoptosis in breast cancer cells (MCF-7) and lung cancer cells (H1299) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| H1299 | 20 | Cell cycle arrest (G2/M phase) |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good skin permeability with a Log Kp value of -6.05 cm/s, indicating potential for topical applications. Furthermore, its classification as a BBB permeant indicates that it can cross the blood-brain barrier, which may open avenues for neurological applications .

Eigenschaften

IUPAC Name |

methyl 4-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXWSMOADOOTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601567 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25978-68-1 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.